(2S)-2-amino(313C)pentanedioic acid

概要

説明

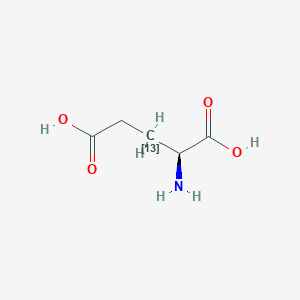

L-Glutamic acid-3-13C: is a labeled version of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “3-13C” label indicates that the third carbon atom in the glutamic acid molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions: L-Glutamic acid-3-13C can be synthesized through various methods, including fermentation and chemical synthesis. In fermentation, glucose is broken down into smaller fragments by glutamic acid-producing microorganisms through pathways like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid (TCA) cycle, where α-ketoglutarate is formed and subsequently converted into L-glutamic acid through reductive amination with free ammonium ions .

Industrial Production Methods: Industrial production of L-Glutamic acid-3-13C typically involves fermentation using specific strains of bacteria. Factors affecting production include carbon and nitrogen sources, growth factors, oxygen supply, and pH of the medium. Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea. The fermentation process is carried out at around 30°C for 40-48 hours, with intermittent addition of urea to maintain optimal conditions .

化学反応の分析

Types of Reactions: L-Glutamic acid-3-13C undergoes various chemical reactions, including decarboxylation, reductive amination, and diazoniation/hydrogenation. Decarboxylation of glutamic acid results in the formation of γ-aminobutyric acid (GABA), a potent neurotransmitter .

Common Reagents and Conditions:

Decarboxylation: Requires heat and sometimes a catalyst.

Reductive Amination: Involves the use of ammonium ions and NADP-dependent glutamate dehydrogenase.

Diazoniation/Hydrogenation: Utilizes diazonium salts and hydrogen gas under aqueous conditions.

Major Products:

GABA: Formed through decarboxylation.

Glutaric Acid: Produced via diazoniation/hydrogenation of L-glutamic acid.

科学的研究の応用

Metabolic Research

L-Glutamic acid-3-13C is utilized extensively in metabolic research to trace metabolic pathways. Its isotopic labeling allows researchers to monitor how this compound is incorporated into various biomolecules, providing insights into metabolic processes such as:

- Krebs Cycle : It acts as an intermediate in this critical energy metabolism pathway.

- GABA Synthesis : The compound can be converted into γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.

The compound plays a significant role in neurotransmission as it acts as an excitatory neurotransmitter. It primarily targets glutamate receptors in the central nervous system, facilitating synaptic transmission and influencing cognitive functions such as learning and memory.

Case Studies

Recent studies highlight the utility of L-Glutamic acid-3-13C in understanding metabolic flux and neurotransmission dynamics:

Study on Metabolic Flux Redistribution

Researchers investigated the effects of gene overexpression on metabolic pathways during γ-PGA synthesis using L-Glutamic acid-3-13C. The findings revealed that overexpression increased flux through the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle, enhancing energy metabolism.

Neurotransmission Studies

Studies have demonstrated that L-Glutamic acid-3-13C enhances synaptic plasticity by promoting neurotransmitter release, thereby influencing neuronal signaling dynamics.

作用機序

L-Glutamic acid-3-13C exerts its effects by participating in various biochemical pathways. It acts as a proton donor and is involved in the synthesis of GABA through decarboxylation. Glutamic acid activates both ionotropic and metabotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. These receptors play a crucial role in neurotransmission and synaptic plasticity .

類似化合物との比較

- L-Glutamic acid-1-13C

- L-Glutamic acid-5-13C

- L-Glutamic acid-13C5,15N

Uniqueness: L-Glutamic acid-3-13C is unique due to the specific labeling of the third carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways involving the third carbon atom, providing more detailed insights compared to other labeled versions .

By understanding the unique properties and applications of L-Glutamic acid-3-13C, researchers can leverage this compound to advance scientific knowledge in various fields, from chemistry and biology to medicine and industry.

生物活性

(2S)-2-amino(313C)pentanedioic acid, also known as L-Glutamic acid-3-13C, is a stable isotopic form of L-Glutamic acid that plays a crucial role in various biological processes. This compound is primarily recognized for its function as an excitatory neurotransmitter in the central nervous system and its involvement in metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and cellular effects.

This compound acts primarily on glutamate receptors , which are critical for synaptic transmission in the nervous system. It serves as an agonist at all subtypes of glutamate receptors, facilitating excitatory neurotransmission. The compound's action leads to significant changes in neuronal signaling and neurotransmission dynamics, influencing learning, memory, and overall brain function.

Biochemical Pathways

L-Glutamic acid-3-13C is synthesized from glutamic acid and ammonia through various biochemical reactions. It participates in several metabolic pathways, including:

- Krebs Cycle : As a key intermediate, it plays a role in energy metabolism.

- GABA Synthesis : Through decarboxylation, it can be converted into γ-aminobutyric acid (GABA), a potent inhibitory neurotransmitter.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its stability and solubility under physiological conditions. The molecular weight is approximately 148.12 g/mol, and it is absorbed efficiently when administered. Factors such as pH and temperature can influence its stability and efficacy within biological systems.

Cellular Effects

The influence of this compound on cellular functions includes:

- Cell Signaling : It modulates various signaling pathways that affect gene expression and cellular metabolism.

- Neurotransmission : Enhances synaptic plasticity by promoting the release of other neurotransmitters.

- Metabolic Flux : In metabolic studies, it has been utilized to understand flux redistribution during the synthesis of polyglutamic acid (γ-PGA), highlighting its importance in metabolic engineering .

Case Studies

Recent studies have demonstrated the utility of this compound in metabolic flux analysis. For instance:

-

Study on Metabolic Flux Redistribution :

- Researchers used L-Glutamic acid-3-13C to investigate how gene overexpression affects metabolic pathways during γ-PGA synthesis.

- Findings indicated that overexpression led to increased flux through the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle, enhancing energy metabolism.

- Neurotransmission Studies :

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 148.12 g/mol |

| Primary Action | Agonist at glutamate receptors |

| Key Metabolic Pathways | Krebs Cycle, GABA Synthesis |

| Cellular Effects | Modulates cell signaling, enhances neurotransmission |

| Stability Factors | pH, temperature |

特性

IUPAC Name |

(2S)-2-amino(313C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-AANACRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2][C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583965 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115473-51-3 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。